2-{6-[(2-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}-N-[4-(diethylamino)-2-methylphenyl]acetamide
CAS No.: 1040672-43-2
Cat. No.: VC11941154
Molecular Formula: C23H31ClN4O3S
Molecular Weight: 479.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040672-43-2 |
|---|---|
| Molecular Formula | C23H31ClN4O3S |
| Molecular Weight | 479.0 g/mol |
| IUPAC Name | 2-[6-[(2-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-[4-(diethylamino)-2-methylphenyl]acetamide |
| Standard InChI | InChI=1S/C23H31ClN4O3S/c1-4-26(5-2)20-11-12-22(18(3)15-20)25-23(29)17-28-14-8-13-27(32(28,30)31)16-19-9-6-7-10-21(19)24/h6-7,9-12,15H,4-5,8,13-14,16-17H2,1-3H3,(H,25,29) |
| Standard InChI Key | NLBKSHNYHJWGBM-UHFFFAOYSA-N |
| SMILES | CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3Cl)C |
| Canonical SMILES | CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3Cl)C |
Introduction
Structural Features and Molecular Properties
Molecular Architecture
The compound’s structure integrates a 1,3,6-thiadiazine ring sulfonated at the 1-position (1,1-dioxide), substituted at the 6-position with a 2-chlorobenzyl group, and functionalized at the 2-position with an acetamide moiety linked to a 4-(diethylamino)-2-methylphenyl group . Key structural elements include:
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Thiadiazine-1,1-dioxide core: Imparts rigidity and potential hydrogen-bonding sites.
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2-Chlorobenzyl substituent: Enhances lipophilicity and may influence receptor binding.
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Acetamide-linked aromatic amine: Contributes to solubility and target interaction.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₃₁ClN₄O₃S | |
| Molecular Weight | 479.0 g/mol | |
| XLogP3 | 3.8 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bonds | 8 |
Synthesis and Physicochemical Characterization
Synthetic Pathways
While no direct synthesis protocol for this compound is documented, analogous thiadiazine derivatives are typically synthesized via:
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Cyclocondensation: Reaction of thiosemicarbazides with α-halo ketones or esters .
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Sulfonation: Oxidation of thiadiazine intermediates to 1,1-dioxides using peroxides .
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Functionalization: Alkylation or acylation to introduce substituents like the 2-chlorobenzyl group .
Table 2: Key Spectral Data (Hypothesized)
| Technique | Predicted Features |
|---|---|
| IR | ν(C=O) ~1,699–1,707 cm⁻¹; ν(S=O) ~1,150 cm⁻¹ |
| ¹H NMR | δ 1.2–1.4 (diethyl CH₃), δ 2.3 (Ar-CH₃), δ 7.2–7.5 (Ar-H) |
| MS | m/z 479.0 [M+H]⁺ |
Biological Activities and Mechanisms
Anti-Inflammatory and Analgesic Effects
The 1,1-dioxide moiety may modulate COX-2 and NF-κB pathways, as seen in related thiadiazines . In vivo studies of analogs show:
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Edema Reduction: Up to 63% inhibition in carrageenan-induced models .
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Antinociception: 40–60% writhing suppression in acetic acid assays .
Table 3: Comparative Bioactivity of Thiadiazine Derivatives
| Compound | Activity (IC₅₀ or % Inhibition) | Model |
|---|---|---|
| Dasatinib (Analog) | 1–10 nM (BCR-ABL inhibition) | Leukemia |
| ST10 (Thiadiazole) | 51.5 μM (MCF-7 antiproliferative) | Breast cancer |
| C5 (Thiadiazine) | 61.78% lesion reduction | Leishmaniasis |
Pharmacokinetic and Toxicity Profile
ADME Predictions
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LogP: 3.8 suggests moderate lipophilicity, favoring blood-brain barrier penetration .
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Solubility: Low aqueous solubility (~0.1 mg/mL) due to aromatic and sulfonyl groups .
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Metabolism: Likely hepatic oxidation via CYP3A4, with potential sulfone retention .
Toxicity Considerations
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In Vitro Cytotoxicity: CC₅₀ > 100 μM in fibroblasts, indicating selectivity .
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Hepatorenal Impact: Elevated ALT/AST at high doses in murine models .
Research and Development Outlook
Target Optimization
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Structural Modifications: Introduce polar groups (e.g., -OH, -COOH) to enhance solubility.
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Prodrug Strategies: Mask sulfone or amide functionalities to improve bioavailability.
Therapeutic Horizons
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